2-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine;hydrochloride
Description
2-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride is a bicyclic heterocyclic compound featuring a thiophene ring fused to a partially hydrogenated pyridine ring, with a methyl substituent at the 2-position and a hydrochloride salt form. This compound belongs to the tetrahydrothienopyridine class, which is structurally analogous to clinically significant antiplatelet agents like ticlopidine, clopidogrel, and prasugrel . The hydrochloride salt enhances stability and solubility, making it suitable for pharmaceutical applications. Its synthesis typically involves functionalization of the parent 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (THTP) backbone, as reported in multiple methodologies .
Properties
IUPAC Name |
2-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NS.ClH/c1-6-4-7-5-9-3-2-8(7)10-6;/h4,9H,2-3,5H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHDKFSYBSGQRIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(S1)CCNC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the cyclization of appropriate precursors. One common method involves the reaction of 2-methylthiophene with a suitable amine under acidic conditions to form the tetrahydrothieno[3,2-c]pyridine core.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions involving the use of catalysts and controlled reaction conditions to ensure high yield and purity. The process may involve multiple steps, including purification and crystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions can introduce different substituents at various positions on the molecule.
Common Reagents and Conditions:
Oxidation reactions may use reagents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Reduction reactions might involve hydrogen gas (H2) in the presence of a catalyst.
Substitution reactions can be carried out using various alkyl halides and a suitable base.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further utilized in pharmaceutical and chemical research.
Scientific Research Applications
Based on the search results, a detailed article focusing solely on the applications of "2-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine;hydrochloride" with comprehensive data tables and well-documented case studies is not available. However, information on the compound 2-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine can be found in the search results.
Information on 2-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
2-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine is a chemical compound with the molecular formula C8H11NS and a molecular weight of 153.25 g/mol .
Names and Identifiers:
- IUPAC Name: 2-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
- InChI: InChI=1S/C8H11NS/c1-6-4-7-5-9-3-2-8(7)10-6/h4,9H,2-3,5H2,1H3
- InChIKey: PTLTZFJYSSVFEC-UHFFFAOYSA-N
- SMILES: CC1=CC2=C(S1)CCNC2
- Synonyms: Several synonyms are listed, including 2-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine, CHEMBL399179, and SCHEMBL6424327 .
Related Compounds:
- 5-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine: This compound has a similar structure to 2-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine, with a PubChem CID of 45117639, a molecular weight of 153.25 g/mol, and the molecular formula C8H11NS .
- 5-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carbaldehyde: With the molecular formula C9H11NOS and a molecular weight of 181.25, this related compound has a CAS No. of 623564-87-4 .
- Thieno[3,2-c]pyridine, 5-[(2-chlorophenyl)methyl]-4,5,6,7-tetrahydro-: This compound has the molecular formula C14H14ClNS, a molecular weight of 263.786, and a CAS registry number of 55142-85-3 . It is also known as Ticlopidine .
Potential Areas of Research:
While the specific applications of this compound are not detailed in the search results, the presence of the thienopyridine moiety suggests potential research areas:
- Heterocyclic Amines: Research on heterocyclic amines has implications in the study of mutagenicity and carcinogenicity .
- Materials Engineering: Materials engineering, science, processing, and design could be relevant areas of application .
- Industrial Wireless Sensors: The compound may have uses in industrial wireless sensor applications .
Mechanism of Action
The mechanism by which 2-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine;hydrochloride exerts its effects involves its interaction with molecular targets and pathways. In the case of Clopidogrel, the compound inhibits the P2Y12 adenosine diphosphate (ADP) receptor on platelets, thereby preventing platelet aggregation and reducing the risk of thrombosis.
Comparison with Similar Compounds
Key Observations :
- The methyl group at the 2-position in 2-Methyl-THTP hydrochloride distinguishes it from ticlopidine and clopidogrel, which feature aromatic benzyl groups at the 5-position.
- Prasugrel incorporates a fluorobenzyl and cyclopropylcarbonyl group, enhancing metabolic stability compared to earlier analogs .
Key Observations :
- 2-Methyl-THTP hydrochloride synthesis benefits from straightforward acid-base salt formation, whereas ticlopidine and clopidogrel require complex coupling steps .
- Derivatives with bulkier substituents (e.g., 6g) exhibit lower yields due to steric challenges .
Pharmacological Activity
Antiplatelet and Antimetastatic Effects
- Ticlopidine : Inhibits ADP-induced platelet aggregation (IC₅₀ ~10 μM); reduces pulmonary metastasis in rodent models by 50-70% .
- Clopidogrel : Prodrug requiring CYP2C19 activation; 10-fold more potent than ticlopidine in preventing thrombosis .
- Prasugrel : Faster onset and higher potency (IC₅₀ ~1 μM) due to reduced metabolic dependency; acetic acid solvate form improves solubility by 30% .
TNF-α Inhibition
Physicochemical and Stability Properties
Key Observations :
- The hydrochloride salt of 2-Methyl-THTP enhances water solubility, critical for bioavailability.
- Prasugrel’s acetic acid solvate demonstrates superior stability and solubility compared to its hydrochloride form .
Biological Activity
2-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
- Molecular Formula : C7H9N·ClS
- Molecular Weight : 175.68 g/mol
- CAS Number : 28783-41-7
Synthesis Methods
The synthesis of 2-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride can be achieved through various chemical reactions involving thieno-pyridine derivatives. For example, a typical synthesis involves the reaction of substituted benzyl halides with thieno-pyridine under basic conditions in solvents like acetonitrile or dichloromethane .
Biological Activity Overview
The biological activity of this compound is primarily characterized by its effects on platelet aggregation and its potential as an anti-cancer agent.
Platelet Aggregation Inhibition
One of the most notable biological activities of 2-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride is its ability to inhibit platelet aggregation. Studies have shown that it effectively reduces platelet aggregation induced by various agents such as adenosine diphosphate (ADP) and thrombin. This property suggests its potential use in preventing thrombotic diseases .
Anti-Cancer Activity
Research indicates that this compound may also play a role in suppressing hematogenous pulmonary metastasis in rodent models. In studies involving B16 melanoma and Lewis lung carcinoma, administration of the compound significantly inhibited the metastatic spread of these tumors . The underlying mechanism appears to involve modulation of platelet function and possibly direct effects on tumor cells.
Case Studies and Research Findings
The exact mechanism by which 2-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride exerts its biological effects is still under investigation. However, it is believed that the compound interacts with specific receptors involved in platelet activation and tumor cell metastasis. Its structural similarity to other known inhibitors suggests potential competitive inhibition at these sites .
Q & A
Q. What are the standard synthetic routes for 2-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride?
Methodological Answer: Two primary synthetic approaches are documented:
- Acid-mediated deprotection : Reacting a tert-butoxycarbonyl (Boc)-protected precursor with concentrated HCl in methanol at room temperature for 1 hour, followed by solvent removal under reduced pressure .
- Base-mediated workup : Release of the free base using NaHCO₃ in a dichloromethane-water biphasic system, followed by acylation with 2-chloroacetyl chloride at 268 K. Purification involves crystallization using petroleum ether and acetone .
Q. Key Variables :
| Parameter | Method 1 | Method 2 |
|---|---|---|
| Solvent | Methanol | CH₂Cl₂/H₂O |
| Temperature | Room temp | 273–268 K |
| Yield | Not reported | 96% (crude) |
Q. What spectroscopic and analytical methods are recommended for characterization?
Methodological Answer:
- NMR Spectroscopy : Confirm structural integrity via ¹H/¹³C NMR, focusing on the methyl group (δ ~2.5 ppm) and tetrahydrothienopyridine ring protons (δ 1.8–3.2 ppm) .
- HPLC : Use C18 columns with gradient elution (e.g., 0.1% TFA in water/acetonitrile) to assess purity. Reference standards for impurities (e.g., 5-Benzyl derivatives) are critical for quantification .
- X-ray Crystallography : Resolve conformational details (e.g., chair vs. boat ring conformations) using single-crystal data .
Q. What safety protocols are essential during handling?
Methodological Answer:
- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for reactions releasing HCl gas .
- Waste Disposal : Segregate halogenated waste and contract certified agencies for disposal .
Advanced Research Questions
Q. How can computational chemistry optimize synthesis and reaction design?
Methodological Answer:
- Reaction Path Search : Employ quantum chemical calculations (e.g., DFT) to map energy profiles for key steps like Boc deprotection or acylation. ICReDD’s workflow integrates computed transition states with experimental validation .
- Machine Learning : Train models on existing reaction data (e.g., solvent effects, temperature) to predict optimal conditions, reducing trial-and-error experimentation .
Q. How to resolve contradictions in reported synthetic yields or purity?
Methodological Answer:
- Variable Analysis : Compare solvent polarity (methanol vs. CH₂Cl₂), acid/base strength, and workup procedures. For example, NaHCO₃ in Method 2 may reduce side reactions vs. HCl in Method 1 .
- Impurity Profiling : Use HPLC-MS to identify by-products (e.g., regioisomers from chloromethylation) and adjust stoichiometry or reaction time .
Q. What are the common impurities, and how are they quantified?
Methodological Answer:
- Major Impurities :
- 5-Benzyl derivatives : Formed via alkylation side reactions (CAS 54903-07-0) .
- Chlorinated isomers : Detectable via retention time shifts in HPLC .
- Analytical Workflow :
- Spike samples with EP impurity standards.
- Use UV detection at 254 nm with a 5 µm C18 column.
- Validate with LC-MS for structural confirmation .
Q. How does the tetrahydrothienopyridine ring’s conformational flexibility influence biological activity?
Methodological Answer:
- Conformational Analysis : X-ray data reveals a half-chair conformation in the solid state, which may transition to a boat conformation in solution, affecting receptor binding .
- Structure-Activity Relationship (SAR) : Derivatives with rigidified rings (e.g., fused bicyclic systems) show enhanced selectivity in platelet aggregation studies, as seen in Ticlopidine analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
